molecular formula C16H17ClN2O3S B5556144 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide

4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B5556144
M. Wt: 352.8 g/mol
InChI Key: DGYNSGNNHYVSCA-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0648413 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research has been conducted to understand the crystal structure and Hirshfeld surface analysis of compounds similar to 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide. Studies have explored the effects of substituents on structural parameters and supramolecular features, revealing insights into intermolecular interactions and contributions to the Hirshfeld surface from various atom-atom contacts. For example, Salian, Foro, and Gowda (2018) investigated the crystal structures of p-substituted compounds, highlighting differences in Hirshfeld surface contributions between 4-chloro and 4-nitro-substituted compounds (Salian, Foro, & Gowda, 2018).

Medicinal Applications

Although direct medicinal applications of this compound are not explicitly documented in the searched papers, related compounds have been studied for their potential medicinal properties. For instance, derivatives have been investigated for their anti-ulcer activity and as carbonic anhydrase inhibitors, suggesting a potential for similar compounds to have therapeutic uses. Gwaram et al. (2012) synthesized a Schiff base closely related to the compound and demonstrated its significant anti-ulcer activity in rats, indicating potential medicinal applications for structurally similar compounds (Gwaram et al., 2012).

Sensor Development

Another significant application of compounds akin to this compound is in sensor development, particularly for detecting environmental pollutants or specific ions. Hussain et al. (2020) prepared a novel derivative and demonstrated its application as a sensor for chromium ion detection in environmental samples. This study showcases the potential utility of similar compounds in environmental monitoring and pollution control (Hussain et al., 2020).

Properties

IUPAC Name

4-chloro-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-2-11-22-16-6-4-3-5-13(16)12-18-19-23(20,21)15-9-7-14(17)8-10-15/h3-10,12,19H,2,11H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYNSGNNHYVSCA-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.